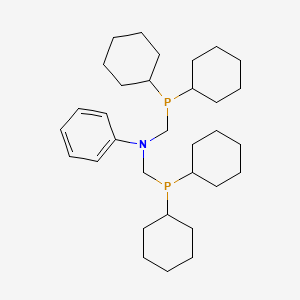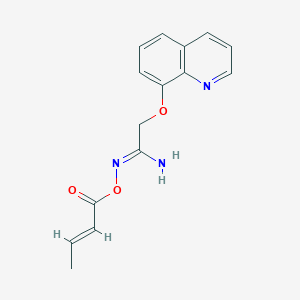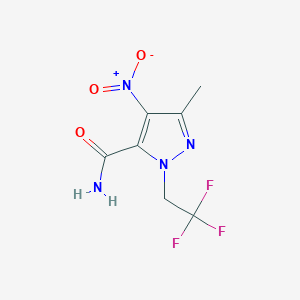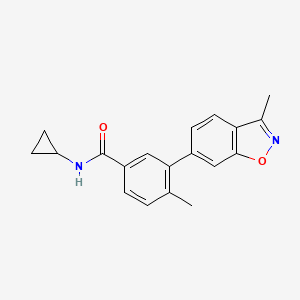![molecular formula C38H27O3P B12883150 (1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine](/img/structure/B12883150.png)
(1'-Methoxy-9,9'-spirobi[xanthen]-1-yl)diphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and versatile applications in various scientific fields. The compound features a spirobi[xanthen] core with a methoxy group at the 1’ position and a diphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine typically involves the following steps:
Formation of the Spirobi[xanthen] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[xanthen] structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Diphenylphosphine Moiety: The final step involves the reaction of the spirobi[xanthen] intermediate with diphenylphosphine chloride under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe in biological imaging.
Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine involves its interaction with various molecular targets and pathways:
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes.
Electronic Properties: The spirobi[xanthen] core and diphenylphosphine moiety contribute to its electronic properties, making it suitable for use in optoelectronic devices.
Biological Interactions: The compound’s structure allows it to interact with biological molecules, potentially serving as a probe or therapeutic agent.
Comparison with Similar Compounds
(9,9’-Spirobi[fluorene]-2,7-diyl)bis(diphenylphosphine oxide): Similar structure but with a fluorene core instead of xanthene.
Spiro[acridine-9,9’-xanthene] derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness:
Structural Features: The presence of the methoxy group and diphenylphosphine moiety in (1’-Methoxy-9,9’-spirobi[xanthen]-1-yl)diphenylphosphine provides unique electronic and steric properties.
Applications: Its versatility in various fields, from materials science to biology, highlights its unique position among similar compounds.
Properties
Molecular Formula |
C38H27O3P |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(1-methoxy-9,9'-spirobi[xanthene]-1'-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H27O3P/c1-39-32-22-12-23-33-36(32)38(28-18-8-10-20-30(28)40-33)29-19-9-11-21-31(29)41-34-24-13-25-35(37(34)38)42(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-25H,1H3 |
InChI Key |
KXSCTQSEBVZYDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=C3C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)

![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)

![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)

![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propan-1-amine](/img/structure/B12883137.png)


